Thymidine, 2',3'-didehydro-3'-deoxy-alpha-((8-((5-methyl-7-(7-oxo-7-phenylheptyl)imidazo(1,5-b)pyridazin-2-yl)amino)octyl)amino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thymidine, 2’,3’-didehydro-3’-deoxy-alpha-((8-((5-methyl-7-(7-oxo-7-phenylheptyl)imidazo(1,5-b)pyridazin-2-yl)amino)octyl)amino)- is a synthetic nucleoside analog This compound is structurally related to thymidine, a naturally occurring nucleoside found in DNA
Preparation Methods
The synthesis of Thymidine, 2’,3’-didehydro-3’-deoxy-alpha-((8-((5-methyl-7-(7-oxo-7-phenylheptyl)imidazo(1,5-b)pyridazin-2-yl)amino)octyl)amino)- involves multiple steps. The synthetic route typically starts with the modification of thymidine to introduce the 2’,3’-didehydro-3’-deoxy moiety. This is followed by the attachment of the imidazo(1,5-b)pyridazin-2-yl group and the subsequent addition of the octylamino side chain. The reaction conditions often involve the use of protecting groups, selective deprotection, and coupling reactions under anhydrous conditions .
Chemical Reactions Analysis
Thymidine, 2’,3’-didehydro-3’-deoxy-alpha-((8-((5-methyl-7-(7-oxo-7-phenylheptyl)imidazo(1,5-b)pyridazin-2-yl)amino)octyl)amino)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Scientific Research Applications
Thymidine, 2’,3’-didehydro-3’-deoxy-alpha-((8-((5-methyl-7-(7-oxo-7-phenylheptyl)imidazo(1,5-b)pyridazin-2-yl)amino)octyl)amino)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is employed in studies involving DNA synthesis and repair mechanisms.
Medicine: It has shown potential as an antiviral agent, particularly in inhibiting the replication of HIV by targeting reverse transcriptase
Industry: The compound is used in the development of new pharmaceuticals and diagnostic tools.
Mechanism of Action
The mechanism of action of Thymidine, 2’,3’-didehydro-3’-deoxy-alpha-((8-((5-methyl-7-(7-oxo-7-phenylheptyl)imidazo(1,5-b)pyridazin-2-yl)amino)octyl)amino)- involves its incorporation into the viral DNA during replication. This incorporation leads to chain termination, effectively inhibiting the replication of the virus. The compound targets the reverse transcriptase enzyme, which is crucial for the replication of retroviruses like HIV .
Comparison with Similar Compounds
Similar compounds to Thymidine, 2’,3’-didehydro-3’-deoxy-alpha-((8-((5-methyl-7-(7-oxo-7-phenylheptyl)imidazo(1,5-b)pyridazin-2-yl)amino)octyl)amino)- include:
Azidothymidine (AZT): Another nucleoside analog used in the treatment of HIV.
Stavudine (d4T): A close analog that also inhibits reverse transcriptase and is used in HIV therapy.
Zidovudine (ZDV): Similar to AZT, it is used in antiretroviral therapy for HIV.
Thymidine, 2’,3’-didehydro-3’-deoxy-alpha-((8-((5-methyl-7-(7-oxo-7-phenylheptyl)imidazo(1,5-b)pyridazin-2-yl)amino)octyl)amino)- is unique due to its specific structural modifications, which may offer advantages in terms of potency and resistance profiles compared to other nucleoside analogs .
Properties
CAS No. |
210469-31-1 |
---|---|
Molecular Formula |
C38H51N7O5 |
Molecular Weight |
685.9 g/mol |
IUPAC Name |
1-[(2R,5S)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]-5-[[8-[[5-methyl-7-(7-oxo-7-phenylheptyl)imidazo[1,5-b]pyridazin-2-yl]amino]octylamino]methyl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C38H51N7O5/c1-28-32-20-21-34(43-45(32)35(41-28)18-12-5-4-11-17-33(47)29-15-9-8-10-16-29)40-24-14-7-3-2-6-13-23-39-25-30-26-44(38(49)42-37(30)48)36-22-19-31(27-46)50-36/h8-10,15-16,19-22,26,31,36,39,46H,2-7,11-14,17-18,23-25,27H2,1H3,(H,40,43)(H,42,48,49)/t31-,36+/m0/s1 |
InChI Key |
PDVLRLPXPLUZMT-SVXHESJVSA-N |
Isomeric SMILES |
CC1=C2C=CC(=NN2C(=N1)CCCCCCC(=O)C3=CC=CC=C3)NCCCCCCCCNCC4=CN(C(=O)NC4=O)[C@H]5C=C[C@H](O5)CO |
Canonical SMILES |
CC1=C2C=CC(=NN2C(=N1)CCCCCCC(=O)C3=CC=CC=C3)NCCCCCCCCNCC4=CN(C(=O)NC4=O)C5C=CC(O5)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.